1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is an unsaturated glycerophospholipid. It has two chains of arachidonic acid at sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup . It is used in liposome preparation .

Synthesis Analysis

The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound to DAPC, has been examined in high-temperature water at various temperatures. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Molecular Structure Analysis

The molecular formula of DAPC is C48H80NO8P . It has two chains of arachidonic acid substituted at the sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup .Chemical Reactions Analysis

The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water has been examined. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products .Physical And Chemical Properties Analysis

DAPC has a molecular weight of 846.25 . It is a phospholipid containing the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .Applications De Recherche Scientifique

Enhancing Oxygen Reduction in Enzymatic Biocathodes

- Application: Improving O2 reduction at enzymatic biocathodes by using phospholipid micelles, specifically 1,2-diarachidoyl-sn-glycero-3-phosphocholine, in a glucose enzymatic fuel cell to limit power losses due to O2 transport (Hickey et al., 2016).

Investigation of Lipid Rafts and Asymmetric Bilayers

- Study: Research into the formation of distinct lipid rafts and asymmetric bilayers in mixtures of phosphatidylcholines, including this compound, using Atomic Force Microscopy (Ritter et al., 2013).

Analysis of Phosphatidylcholine Hydrolysis

- Application: Developing an assay for quantitative analysis of phosphatidylcholine hydrolysis products, including this compound, using high-performance liquid chromatography (Kiełbowicz et al., 2012).

Investigating Binary Phospholipid Mixture Composition

- Research: Analysis of binary phospholipid mixtures containing this compound, studying their shapes in giant unilamellar vesicles at different temperatures (Bagatolli & Gratton, 2000).

Synthesis and Characterization Studies

- Development: Facile procedure for the synthesis of saturated phosphatidylcholines including this compound (Hermetter & Paltauf, 1981).

Interaction Studies with Other Compounds

- Analysis: Examining the interactions of this compound with other compounds such as monofluorinated phospholipids and studying their thermal and physical properties (Smith et al., 2010).

Mécanisme D'action

Target of Action

1,2-Diarachidoyl-sn-glycero-3-phosphocholine, also known as 1,2-dieicosanoyl-sn-glycero-3-phosphocholine, is a type of phospholipid . Its primary targets are the cellular membranes where it is incorporated into the lipid bilayer . It plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cellular membranes . It contains the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . This unique structure allows it to form stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body .

Biochemical Pathways

This compound is a major component of the outer leaflet of the lipid bilayer, where it functions as part of the permeability barrier . It is also the primary substrate of Phospholipase D enzymes, which produce the signaling lipids - phosphatidic acid and lysophosphatidic acid .

Pharmacokinetics

The ADME properties of this compound are largely dependent on its incorporation into liposomes or other delivery systems . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in membrane structure and function . By forming stable bilayers and vesicles, it can influence the delivery and efficacy of encapsulated drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability of the bilayers and vesicles it forms . These factors can, in turn, impact the delivery and effectiveness of drugs encapsulated within these structures .

Safety and Hazards

No special measures are required for handling DAPC. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. Generally, the product does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Propriétés

IUPAC Name |

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOPDIXYAUOFN-YACUFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(20:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

61596-53-0 | |

| Record name | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

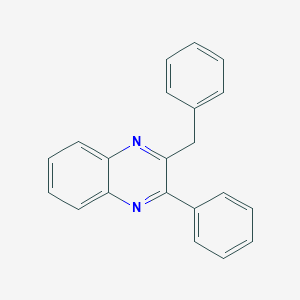

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

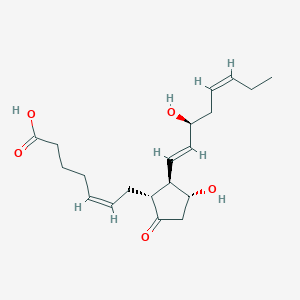

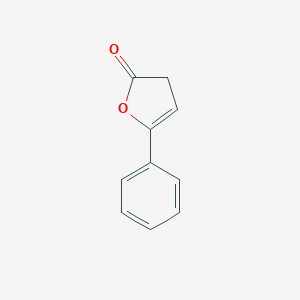

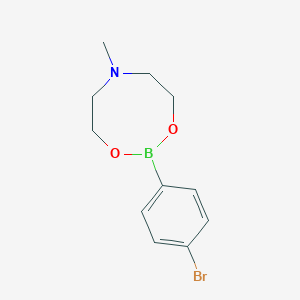

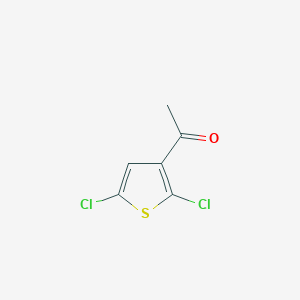

Feasible Synthetic Routes

Q & A

Q1: How does DAPC contribute to the formation of asymmetric lipid bilayers?

A: Research using Atomic Force Microscopy (AFM) has demonstrated that DAPC, when mixed with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) at a 1:1 molar ratio, can spontaneously form asymmetric lipid bilayers []. This asymmetry arises from the significant difference in acyl chain lengths between DAPC (C20:0) and DLPC (C12:0), leading to a distinct hydrophobic thickness difference of approximately 0.88 nm []. This finding suggests DAPC's potential role in creating more complex and potentially functional model membrane systems.

Q2: How does DAPC interact with enzymes like phospholipase A2 (sPLA2)?

A: Studies using giant unilamellar vesicles (GUVs) have shown that the interaction of DAPC with sPLA2 is influenced by lipid packing []. Specifically, when DAPC was incorporated into a mixed-lipid GUV system with DLPC at its phase-coexistence temperature, sPLA2 exhibited preferential binding to the liquid-phase DLPC domains, largely avoiding the more tightly packed DAPC regions []. This suggests that the solid-phase packing of DAPC may hinder sPLA2 binding and subsequent hydrolysis, highlighting the importance of membrane fluidity in enzyme-lipid interactions.

Q3: Can you elaborate on the experimental techniques used to study the electrical properties of DAPC?

A: Researchers utilized Langmuir monolayers and measured surface pressure (π) and electric surface potential (ΔV) isotherms to investigate the electrical characteristics of DAPC []. This technique allowed for the determination of the apparent dipole moment (μAexp) of DAPC, providing insights into the molecule's orientation and charge distribution at the air-water interface []. These findings contribute to understanding the behavior of DAPC in biological membranes and its interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.